dipotassium;tetrachloromercury(2-)

Description

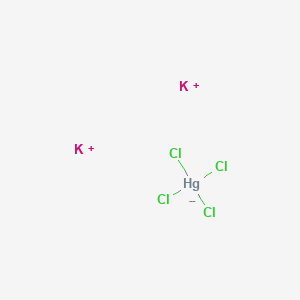

Dipotassium tetrachloromercury(2−), with the hypothetical formula K₂[HgCl₄], is a coordination compound where mercury(II) is coordinated by four chloride ions, forming a tetrahedral complex anion. Two potassium cations balance the charge. These compounds are typically synthesized by reacting mercury(II) salts with excess potassium halides or pseudohalides.

Key properties inferred from analogs:

- Stability: Mercury(II) complexes with stronger field ligands (e.g., cyanide) are more stable than those with weaker ligands (e.g., chloride) due to stronger metal-ligand bonding .

- Toxicity: All mercury compounds are toxic, but the ligand type influences bioavailability. Chloride-based complexes may release Hg²⁺ ions in aqueous environments, posing environmental and health risks .

Properties

IUPAC Name |

dipotassium;tetrachloromercury(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Hg.2K/h4*1H;;;/q;;;;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRVPGLJKXQLQX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Hg-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4HgK2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20582-71-2 | |

| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dipotassium;tetrachloromercury(2-) typically involves the reaction of mercuric chloride (HgCl2) with potassium chloride (KCl) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the careful mixing of mercuric chloride and potassium chloride in large reactors, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: dipotassium;tetrachloromercury(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.

Reduction: It can be reduced to elemental mercury under specific conditions.

Substitution: The tetrachloromercurate(II) anion can undergo substitution reactions with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) are used.

Substitution: Ligands like ammonia (NH3) and thiocyanate (SCN-) are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state mercury compounds.

Reduction: Elemental mercury.

Substitution: Various substituted tetrachloromercurate(II) complexes.

Scientific Research Applications

dipotassium;tetrachloromercury(2-) has several scientific research applications, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in biological assays and studies involving mercury compounds.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of dipotassium;tetrachloromercury(2-) involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the coordination of the tetrachloromercurate(II) anion with specific biological molecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context .

Comparison with Similar Compounds

Ligand-Based Comparisons

Key Findings :

- Stability: Cyanide ligands form the most stable complexes due to strong σ-donor and π-acceptor properties, while chloride-based complexes are less stable and more prone to dissociation .

- Solubility : K₂[HgI₄] is sparingly soluble in cold water but dissolves in hot water, whereas K₂[Hg(CN)₄] is highly soluble due to cyanide’s hydrophilicity . Chloride analogs likely exhibit moderate solubility.

Toxicity and Regulatory Considerations

- K₂[HgCl₄]: Potential release of Hg²⁺ ions raises concerns similar to other mercury(II) salts, which are classified as acutely toxic (H300/H310/H330) and environmentally hazardous (H400) .

- K₂[HgI₄] : Less labile than chloride analogs but still toxic; regulated under hazardous substance lists (e.g., EINECS 231-990-4) .

- K₂[Hg(CN)₄] : Dual toxicity from mercury and cyanide ions; strictly regulated in industrial settings .

Regulatory Cross-Referencing :

Grouping and read-across strategies (per EU REACH) allow extrapolation of toxicity data from similar mercury compounds, though ligand-specific differences (e.g., bioavailability of Hg²⁺ vs. CN⁻) require careful evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.